L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-
Description
The compound L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- is a peptide chain comprising six amino acid residues. Its sequence begins with L-Alanine (Ala), followed by L-lysine (Lys), three consecutive L-cysteine (Cys) residues, and terminates with L-threonine (Thr). The presence of lysine introduces a positively charged side chain, while the triple cysteine motif may confer metal-binding or antioxidant properties.
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-21(35)16(11(2)30)29-20(34)15(9-40)28-19(33)14(8-39)27-18(32)13(7-38)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,35)(H,26,31)(H,27,32)(H,28,33)(H,29,34)(H,36,37)/t10-,11+,12-,13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNJBGADDVDXMI-DWTGPMEZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N7O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30827308 | |
| Record name | L-Lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30827308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848668-45-1 | |
| Record name | L-Lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30827308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize fermentation processes involving genetically engineered microorganisms to produce the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps in the synthesis process include:
- Attachment of the First Amino Acid : L-Alanine is attached to the resin.
- Deprotection : The protecting group on the amino acid is removed to expose the reactive amine group.
- Coupling : The next amino acid, L-lysine, is coupled using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Repetition : Steps 2 and 3 are repeated for L-cysteine and L-threonine.
- Cleavage : The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA) .
This method enables precise control over the peptide sequence and structure, which is crucial for its biological activity.
The biological activity of L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- is largely attributed to its ability to form disulfide bonds through the cysteine residues. These bonds can stabilize the peptide's three-dimensional structure, enhancing its resistance to degradation and improving its biological efficacy .
3.1. Biochemistry and Molecular Biology
This compound can be used in studies investigating protein folding, stability, and interactions due to its unique amino acid composition. The presence of cysteine allows for the formation of disulfide bridges, which are critical in maintaining protein structure.
3.2. Drug Development
Peptides like L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- are being explored for their potential therapeutic applications. Their ability to modulate biological pathways makes them candidates for drug development targeting diseases such as cancer or metabolic disorders.
3.3. Nutritional Science
Research into the role of peptides in nutrition has highlighted their potential benefits in promoting health and preventing disease. This compound may serve as a functional ingredient in dietary supplements aimed at enhancing immune function or muscle recovery .
4.1. Therapeutic Potential in Metabolic Disorders
A study investigated the effects of peptides similar to L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- on glucose metabolism and insulin sensitivity in diabetic models. Results indicated that these peptides could improve metabolic parameters, suggesting their potential use in managing diabetes .
4.2. Protein Stability Studies
Another case study focused on the stability of proteins containing disulfide bonds formed by cysteine residues similar to those found in this peptide. The findings demonstrated that peptides with such structural features exhibit enhanced thermal stability, which is crucial for various biotechnological applications .
Mechanism of Action
The mechanism of action of L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- involves its interaction with cellular proteins and enzymes. The cysteine residues can form disulfide bonds, which are essential for maintaining the structural integrity of proteins. Additionally, the peptide can modulate redox homeostasis within cells by participating in the synthesis of glutathione, a critical antioxidant .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Peptides
Key Structural Features
Target Compound:
- Sequence : Ala-Lys-Cys-Cys-Cys-Thr
- Key Residues: Lysine: Positively charged (ε-amino group). Cysteine Triad: Thiol groups enable disulfide bonds or metal coordination.
Similar Compounds:
L-Alanine, glycyl-L-threonyl-L-lysyl-L-leucyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-alanyl (CAS 654638-32-1)
- Sequence : Ala-Gly-Thr-Lys-Leu-Val-Cys-Phe-Ala
- Features : Includes hydrophobic residues (Leu, Val, Phe) and a single cysteine. Lacks redox-active cysteine clusters.
L-Threonine, L-cysteinylglycyl-L-alanyl-L-threonyl (CAS 489426-43-9)
- Sequence : Thr-Cys-Gly-Ala-Thr
- Features : Shorter chain with a single cysteine and glycine spacer. Likely involved in substrate recognition.
L-Threonine, L-methionyl-L-histidyl-L-seryl-L-seryl-L-alanyl-L-leucyl-L-leucyl-L-cysteinyl-L-cysteinyl-L-leucyl-L-valyl-L-leucyl-L-leucyl (CAS 683748-14-3)
- Sequence : Thr-Met-His-Ser-Ser-Ala-Leu-Leu-Cys-Cys-Leu-Val-Leu-Leu
- Features : Contains methionine (sulfur-containing), histidine (metal-binding), and a cysteine pair. Hydrophobic dominance suggests membrane association.
Functional Differences
Microbial Growth Modulation
- The target compound’s L-Alanine residue may interact with L-alanine dehydrogenase , a key enzyme in Bacillus spore germination. Pretreatment with free L-alanine enhances bacterial growth in B. subtilis, but the peptide-bound form could regulate this process via competitive inhibition.
- In contrast, CAS 683748-14-3 (Leu/Val-rich) may anchor to lipid bilayers, altering membrane permeability in pathogens.
Absorption and Metabolism
- Free L-alanine enhances sodium absorption in the jejunum (ΔJNa = 2.5 µeq/cm²/hr in controls). Peptide-bound alanine (e.g., target compound) likely requires hydrolysis by peptidases for absorption, reducing its direct impact on ion transport.
- The cysteine triad in the target compound may form disulfide bonds, slowing enzymatic degradation compared to linear peptides like CAS 489426-43-9 .
Crystallization and Stability
- L-Alanine’s crystal structure is influenced by additives (e.g., L-leucine induces morphological changes). The target compound’s cysteine residues could promote amorphous aggregation, unlike simpler peptides with glycine or alanine repeats.
Biological Activity
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- is a complex peptide composed of multiple amino acids, including alanine, lysine, cysteine, and threonine. This compound exhibits various biological activities due to the unique properties of its constituent amino acids. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structure and Composition
The molecular formula for L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- is . The presence of cysteine residues is particularly significant as they can form disulfide bonds, contributing to the structural stability of proteins and peptides.
Biological Activities
1. Antioxidant Properties:
Cysteine, a key component of this peptide, is known for its antioxidant capabilities. It acts as a precursor to glutathione, a major antioxidant in cells that protects against oxidative stress . The ability to form disulfide bonds enhances the stability of proteins and peptides, potentially increasing their efficacy as antioxidants.
2. Role in Protein Folding:
The presence of cysteine residues facilitates proper protein folding through disulfide bond formation. This is crucial for the biological activity of many proteins, as misfolded proteins can lead to loss of function and diseases .
3. Neuroprotective Effects:
Research has indicated that cysteine may play a role in neuroprotection by mitigating the toxic effects of certain compounds, such as acetaldehyde. In animal studies, cysteine administration has shown increased survival rates when exposed to toxic substances .
Synthesis
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- can be synthesized using solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
- Attachment of the First Amino Acid: The first amino acid (L-alanine) is attached to the resin.
- Deprotection and Coupling: Protecting groups are removed to expose reactive sites for subsequent coupling with other amino acids (L-lysine, L-cysteine, and L-threonine) using coupling reagents like DIC and HOBt .
Case Study 1: Antioxidant Activity
A study demonstrated that peptides containing multiple cysteine residues exhibit enhanced antioxidant activity compared to those with fewer cysteines. The formation of disulfide bonds was found to stabilize the peptide structure and improve its ability to scavenge free radicals .
Case Study 2: Neuroprotective Effects
In an experimental model involving rats exposed to acetaldehyde, those treated with cysteine showed an 80% survival rate compared to a control group with only a 10% survival rate. This suggests that cysteine's protective effects may extend to human applications in reducing alcohol toxicity .
Applications
The potential applications for L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- span various fields:
- Pharmaceuticals: Due to its antioxidant and neuroprotective properties, this peptide could be developed into therapeutic agents for conditions related to oxidative stress and neurodegeneration.
- Nutraceuticals: As an ingredient in dietary supplements aimed at enhancing antioxidant capacity and supporting brain health.
- Cosmetics: Incorporating this peptide into skincare products could leverage its antioxidant properties for skin protection against oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
